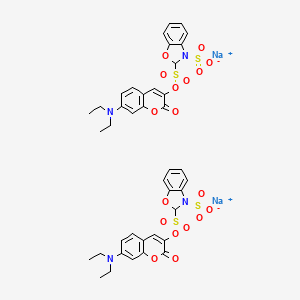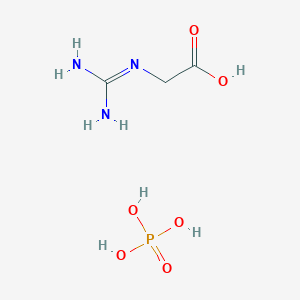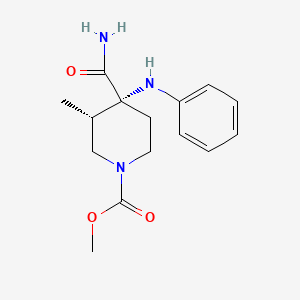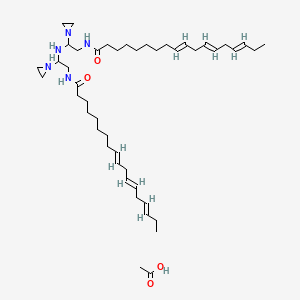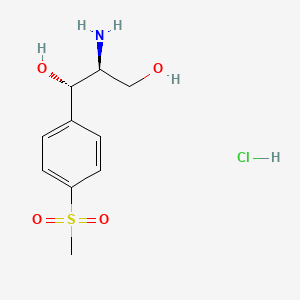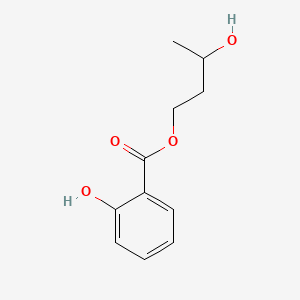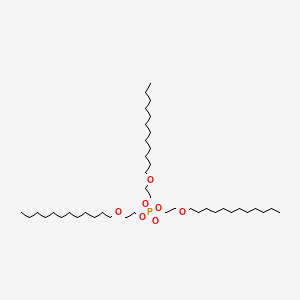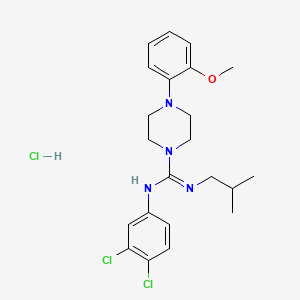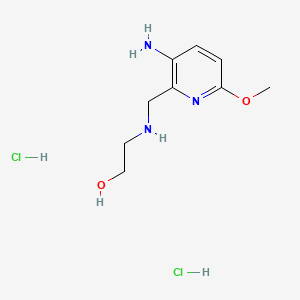
17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is known for its anti-inflammatory properties. This compound is often used in the pharmaceutical industry for its potent effects in reducing inflammation and suppressing the immune response .
Vorbereitungsmethoden
The synthesis of 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves several steps. One common method includes the fluorination of a precursor compound at the 9-position to obtain the desired epoxide structure . The reaction conditions typically involve the use of sodium sulfite and sodium hydroxide in water, followed by the addition of methanol. The reaction mixture is then hydrolyzed, and the pH is adjusted to 6-8 using glacial acetic acid. The product is crystallized at low temperatures .
Analyse Chemischer Reaktionen
17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups within the molecule.
Substitution: Halogen substitution reactions can occur, particularly at the bromine atom, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of other corticosteroids and related compounds.
Biology: The compound is studied for its effects on cellular processes, particularly those related to inflammation and immune response.
Medicine: It is used in the development of anti-inflammatory drugs and treatments for autoimmune diseases.
Wirkmechanismus
The mechanism of action of 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the body. This binding leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The compound’s effects are mediated through various molecular pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs) in the DNA .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione include:
Betamethasone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Mometasone Furoate: A topical corticosteroid used for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties compared to other corticosteroids .
Eigenschaften
CAS-Nummer |
61339-43-3 |
|---|---|
Molekularformel |
C22H27BrO4 |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
(1S,2S,10S,11S,13R,14R,15S,17S)-14-bromo-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H27BrO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,23)17(26)11-24/h6-7,9,12,15-16,18,24H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1 |
InChI-Schlüssel |
HEKUKYICGJFGFQ-QDBZYVRYSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)Br)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


